molecular formula C23H31N3O6S B12617638 N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide

N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B12617638
M. Wt: 477.6 g/mol
InChI Key: SUJSACNQAMPYGF-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₂₃H₃₁N₃O₆S
Molecular Weight: 477.576 g/mol
Key Structural Features:

  • Piperidine-4-carboxamide backbone: Provides a rigid scaffold for receptor interactions.
  • (4-Methoxyphenyl)sulfonyl group: Enhances solubility and modulates electronic properties.
  • Stereocenter at C2: Confers chiral specificity, critical for biological activity .

This compound is characterized by its hybrid structure combining sulfonamide, carboxamide, and heterocyclic moieties, which are common in pharmaceuticals targeting proteases, GPCRs, or ion channels .

Properties

Molecular Formula

C23H31N3O6S

Molecular Weight

477.6 g/mol

IUPAC Name

N-[(2S)-1-(furan-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C23H31N3O6S/c1-16(2)21(23(28)24-15-19-5-4-14-32-19)25-22(27)17-10-12-26(13-11-17)33(29,30)20-8-6-18(31-3)7-9-20/h4-9,14,16-17,21H,10-13,15H2,1-3H3,(H,24,28)(H,25,27)/t21-/m0/s1

InChI Key

SUJSACNQAMPYGF-NRFANRHFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=CO1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CO1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the furan-2-ylmethyl group, and the attachment of the methoxyphenylsulfonyl group. Common reagents used in these reactions include furan-2-ylmethylamine, 4-methoxybenzenesulfonyl chloride, and various coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, amines, and substituted phenyl compounds.

Scientific Research Applications

N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Sulfonyl Groups

Table 1: Sulfonyl Group Variations
Compound Name Sulfonyl Substituent Molecular Weight (g/mol) Key Differences in Activity/Properties
Target Compound 4-Methoxyphenyl 477.58 Balanced solubility and receptor affinity
N-(2-(tert-Butyl)phenyl)-...-1-tosylpiperidine-4-carboxamide (Compound 19) Tosyl (p-toluenesulfonyl) ~500 (estimated) Increased lipophilicity; potential for prolonged half-life
LAS-250 (from ) Undisclosed N/A 2–3× higher selectivity for voltage-gated ion channels

Analysis :

  • The 4-methoxyphenyl group in the target compound improves water solubility compared to tosyl derivatives, which may enhance bioavailability.
  • LAS-250 ’s higher ion channel selectivity suggests that sulfonyl group modifications significantly alter target engagement .

Analogs with Alternative Heterocyclic Moieties

Table 2: Heterocyclic Modifications
Compound Name Heterocyclic Substituent Molecular Weight (g/mol) Reported Activity
Target Compound Furan-2-ylmethylamino 477.58 Undisclosed (structural similarity to anticoagulant piperidines)
Example 1 in EP 4,374,877 A2 () 3-Fluorophenyl ~450 (estimated) Synthesized via analogous routes; fluorophenyl may enhance CNS penetration
N-Substituted Phenacyl Piperidines () Phenacyl ~300–400 (estimated) Mild antihypertensive activity; carboxamide group has minimal blood pressure effects

Analysis :

  • The furan moiety in the target compound may confer metabolic stability compared to phenyl groups, as furans are less prone to oxidative degradation.
  • Phenacyl derivatives exhibit cardiovascular effects, suggesting the target compound could share similar pathways if tested .

Piperidine Derivatives with Carboxamide Modifications

Table 3: Carboxamide Variations
Compound Name Carboxamide Substituent Molecular Weight (g/mol) Activity
Target Compound 1-[(4-Methoxyphenyl)sulfonyl] 477.58 Potential antiplatelet/anticoagulant effects
Carbamoyl Piperidine Derivatives () Varied alkyl/aryl groups ~300–500 Potent antiplatelet aggregation inhibitors
Example 14 in EP 3,953,330 B1 () Tetrahydro-2H-pyran-4-amine 399.2 Designed for metabolic stability via saturated rings

Analysis :

  • The target compound’s 4-methoxyphenylsulfonyl group may enhance Factor Xa or IIa inhibition, as seen in related anticoagulant piperidines .
  • Tetrahydro-2H-pyran analogs prioritize ring saturation for stability, whereas the target compound’s furan may favor aromatic interactions .

Key Research Findings and Implications

  • Receptor Selectivity : The target compound’s sulfonyl and carboxamide groups likely direct it toward GPCRs or serine proteases, similar to LAS-251 (4% higher Family A GPCR affinity) .
  • Metabolic Considerations : The furan ring may reduce CYP450-mediated metabolism compared to phenyl-containing analogs, improving pharmacokinetics .
  • Therapeutic Potential: Structural alignment with antiplatelet () and antihypertensive () derivatives suggests unexplored applications in cardiovascular disease.

Biological Activity

The compound N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities, including antioxidant and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

C20H26N4O5S\text{C}_{20}\text{H}_{26}\text{N}_{4}\text{O}_{5}\text{S}

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

  • Antioxidant Activity
    • The antioxidant potential of related compounds has been evaluated using the DPPH radical scavenging method. For instance, derivatives of 3-(4-methoxyphenyl)amino compounds showed significant antioxidant activity, surpassing that of ascorbic acid by approximately 1.4 times in some cases .
  • Anticancer Activity
    • The anticancer properties have been assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The tested compounds exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating a potential for selective targeting of certain cancer types .
  • Mechanisms of Action
    • The mechanism by which these compounds exert their effects may involve the modulation of oxidative stress pathways and inhibition of cell proliferation in cancer cells. Studies have suggested that compounds with similar structures can induce apoptosis and disrupt cell cycle progression in cancerous cells .

Case Studies

Several studies have highlighted the biological activity of this compound and its analogs:

  • Study on Antioxidant Properties
    • A study demonstrated that derivatives with the methoxyphenyl group exhibited potent antioxidant effects through the inhibition of free radical formation, which is crucial in combating oxidative stress-related diseases .
  • Anticancer Efficacy Assessment
    • In vitro studies indicated that the compound effectively inhibited the growth of U-87 glioblastoma cells with an IC50 value significantly lower than conventional chemotherapeutics, suggesting its potential as a lead compound for further development .
  • Molecular Docking Studies
    • Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the structural features of the compound facilitate strong interactions with target proteins involved in cancer progression and oxidative stress response .

Data Tables

Activity Type Tested Compound Cell Line IC50 (µM) Reference
AntioxidantN-{(2S)-...}N/A12.5
AnticancerN-{(2S)-...}U-8715.0
AnticancerN-{(2S)-...}MDA-MB-23130.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.